Cas no 14731-88-5 (2-(1,3-Benzodioxol-5-yl)acetohydrazide)

2-(1,3-Benzodioxol-5-yl)acetohydrazide is a versatile hydrazide derivative featuring a benzodioxole moiety, which imparts unique reactivity and structural properties. This compound is particularly valuable in organic synthesis and pharmaceutical research, serving as a key intermediate for the development of heterocyclic compounds and bioactive molecules. Its benzodioxole ring enhances stability and influences electronic characteristics, making it useful in the design of ligands or pharmacophores. The hydrazide functional group offers further synthetic flexibility, enabling condensation reactions to form hydrazones, azoles, and other nitrogen-containing scaffolds. Suitable for controlled reactions, it is often employed in medicinal chemistry for its potential in constructing CNS-active or antimicrobial agents.
2-(1,3-Benzodioxol-5-yl)acetohydrazide structure
14731-88-5 structure
Product Name:2-(1,3-Benzodioxol-5-yl)acetohydrazide
CAS No:14731-88-5
MF:C9H10N2O3
MW:194.187302112579
MDL:MFCD08445398
CID:1078831
PubChem ID:11424102
Update Time:2025-05-21

2-(1,3-Benzodioxol-5-yl)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
    • < 1,3-Benzodioxolyl-(5)> -essigsaeurehydrazid
    • 2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)acetohydrazide
    • AGN-PC-008TWZ
    • benzo[1,3]dioxol-5-yl-acetic acid hydrazide
    • benzodioxolylacetohydrazide
    • CTK4C5360
    • SBB014453
    • SureCN1272814
    • 1,3-Benzodioxole-5-acetic acid, hydrazide
    • CS-0286880
    • DTXSID20465410
    • MFCD08445398
    • SCHEMBL1272814
    • 14731-88-5
    • RUQXGTPXKXCQME-UHFFFAOYSA-N
    • 2-(1,3-dioxaindan-5-yl)acetohydrazide
    • EN300-733000
    • KE-0758
    • A884438
    • 2-(1,3-benzodioxol-5-yl)acetohydrazide
    • 2-(Benzo[d][1,3]dioxol-5-yl)acetohydrazide
    • STK281626
    • ALBB-032214
    • J-506213
    • AKOS000295925
    • 2-(1,3-Benzodioxol-5-yl)acetohydrazide
    • MDL: MFCD08445398
    • Inchi: 1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12)
    • InChI Key: RUQXGTPXKXCQME-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(CC(NN)=O)=CC1=2

Computed Properties

  • Exact Mass: 194.0692
  • Monoisotopic Mass: 194.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • PSA: 73.58

2-(1,3-Benzodioxol-5-yl)acetohydrazide Security Information

  • HazardClass:IRRITANT

2-(1,3-Benzodioxol-5-yl)acetohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A159001533-5g
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
14731-88-5 95%
5g
648.72 USD 2021-06-11
TRC
B410573-10mg
2-(1,3-Benzodioxol-5-yl)acetohydrazide
14731-88-5
10mg
$ 50.00 2022-06-07
TRC
B410573-50mg
2-(1,3-Benzodioxol-5-yl)acetohydrazide
14731-88-5
50mg
$ 115.00 2022-06-07
TRC
B410573-100mg
2-(1,3-Benzodioxol-5-yl)acetohydrazide
14731-88-5
100mg
$ 185.00 2022-06-07
abcr
AB303670-1 g
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, 95%; .
14731-88-5 95%
1g
€239.00 2023-04-26
abcr
AB303670-5 g
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, 95%; .
14731-88-5 95%
5g
€656.50 2023-04-26
abcr
AB303670-1g
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, 95%; .
14731-88-5 95%
1g
€237.00 2025-04-20
abcr
AB303670-5g
2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, 95%; .
14731-88-5 95%
5g
€637.00 2025-04-20
Key Organics Ltd
KE-0758-1MG
2-(2H-1,3-benzodioxol-5-yl)acetohydrazide
14731-88-5 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
KE-0758-5MG
2-(2H-1,3-benzodioxol-5-yl)acetohydrazide
14731-88-5 >95%
5mg
£46.00 2025-02-09

2-(1,3-Benzodioxol-5-yl)acetohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:14731-88-5)2-(1,3-Benzodioxol-5-yl)acetohydrazide
Order Number:A884438
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:12
Price ($):377.0
Email:sales@amadischem.com

Additional information on 2-(1,3-Benzodioxol-5-yl)acetohydrazide

Introduction to 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5)

2-(1,3-Benzodioxol-5-yl)acetohydrazide, identified by its Chemical Abstracts Service (CAS) number 14731-88-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a benzodioxole moiety linked to an acetohydrazide functional group, making it a versatile intermediate in the development of novel therapeutic agents. The benzodioxole scaffold, also known as an oxygenated dibenzo[b,e][1,4]oxazepine core, is renowned for its broad biological activity, while the acetohydrazide group introduces reactivity that is highly valuable in medicinal chemistry.

The structural configuration of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5) positions it as a key building block for synthesizing molecules with potential pharmacological relevance. The benzodioxole ring system is commonly associated with compounds exhibiting properties such as analgesic, anti-inflammatory, and neuroprotective effects. This motif has been extensively studied in the context of central nervous system (CNS) disorders, including depression and anxiety-related conditions. The presence of the acetohydrazide moiety further enhances the compound's utility, as it can participate in condensation reactions to form hydrazones or undergo nucleophilic additions, facilitating the construction of more complex scaffolds.

In recent years, there has been growing interest in exploring the pharmacological potential of benzodioxole derivatives due to their structural similarity to established bioactive molecules. For instance, studies have highlighted the role of benzodioxole-based compounds in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The acetohydrazide group in 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5) allows for further derivatization, enabling chemists to fine-tune physicochemical properties such as solubility and metabolic stability. This adaptability makes it a valuable asset in drug discovery pipelines targeting neurological and psychiatric disorders.

Recent advancements in computational chemistry have accelerated the design and optimization of benzodioxole derivatives like 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5). Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, such as enzymes and receptors. These simulations have guided the development of analogs with enhanced efficacy and reduced side effects. Moreover, high-throughput screening (HTS) methodologies have been leveraged to identify lead compounds derived from this scaffold for further preclinical evaluation.

The synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5) typically involves multi-step organic reactions starting from readily available precursors. The benzodioxole ring can be constructed via cyclization reactions or purchased from specialized suppliers. Subsequent functionalization at the 5-position with an acetohydrazide group requires careful control of reaction conditions to avoid unwanted byproducts. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for introducing the acetohydrazide moiety while maintaining regioselectivity.

From a medicinal chemistry perspective, the reactivity of the acetohydrazide group allows for the formation of Schiff bases and other nitrogen-containing heterocycles, which are known for their diverse biological activities. For example, Schiff base derivatives of benzodioxole have shown promise in inhibiting enzymes involved in inflammatory pathways. This underscores the importance of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5) as a precursor for developing novel therapeutic agents.

The safety profile of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5) is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest moderate solubility in organic solvents commonly used in synthetic chemistry, further investigations are necessary to assess its stability under various conditions and potential toxicity endpoints. As with any chemical intermediate used in drug development, rigorous quality control measures must be implemented to ensure consistency and purity throughout manufacturing processes.

In conclusion,2-(1,3-Benzodioxol-5-yloxy)-acetohydrazide CAS NO:14731–88–5is a multifaceted compound with significant potential in pharmaceutical research due to its structural features and reactivity profile. The integration of modern computational tools with traditional synthetic methodologies has enhanced our ability to explore its pharmacological applications efficiently. As research progresses,2-(1(3-benzodioxol–5–yloxy)-acetohydrazide CAS NO:14731–88–5will continue to play a crucial role in the discovery and development of innovative treatments targeting neurological and inflammatory disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14731-88-5)2-(1,3-Benzodioxol-5-yl)acetohydrazide
A884438
Purity:99%
Quantity:5g
Price ($):377.0
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